(3R)-hept-6-en-3-ol
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Overview
Description
(3R)-hept-6-en-3-ol: is an organic compound with the molecular formula C7H14O . It is a chiral alcohol with a double bond located at the sixth carbon atom and a hydroxyl group at the third carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (3R)-hept-6-en-3-ol involves the hydroboration-oxidation of hept-6-en-1-ol. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Asymmetric Reduction: Another method involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the selective formation of the (3R)-enantiomer.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of hept-6-en-3-one using alcohol dehydrogenases is a common approach in the industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-hept-6-en-3-ol can undergo oxidation to form hept-6-en-3-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to hept-6-en-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form hept-6-en-3-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Hept-6-en-3-one
Reduction: Hept-6-en-3-amine
Substitution: Hept-6-en-3-yl chloride
Scientific Research Applications
Chemistry: (3R)-hept-6-en-3-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions and chiral recognition processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavors and as a solvent in various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-hept-6-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the molecule can participate in various chemical reactions, contributing to its reactivity and functionality.
Comparison with Similar Compounds
(3S)-hept-6-en-3-ol: The enantiomer of (3R)-hept-6-en-3-ol, which has similar chemical properties but different biological activities due to its chiral nature.
Hept-6-en-3-one: The oxidized form of this compound, which lacks the hydroxyl group.
Hept-6-en-3-amine: The reduced form of this compound, where the hydroxyl group is replaced by an amine group.
Uniqueness: this compound is unique due to its chiral center and the presence of both a double bond and a hydroxyl group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
148021-76-5 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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